

# Application Notes and Protocols for the Arylation of Phenols with Diphenyliodonium Iodide

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## Compound of Interest

Compound Name: *Diphenyliodonium iodide*

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## Introduction

The formation of diaryl ethers is a cornerstone in the synthesis of numerous pharmaceuticals, agrochemicals, and functional materials. The arylation of phenols using diaryliodonium salts has emerged as a powerful and versatile method to construct the C-O bonds central to these structures. **Diphenyliodonium iodide**, as a stable and accessible arylating agent, offers a valuable tool for medicinal and process chemists. This document provides detailed experimental protocols for both copper-catalyzed and metal-free arylation of phenols with **diphenyliodonium iodide**, along with a summary of representative yields and mechanistic insights.

## Data Presentation

The following table summarizes the yields for the arylation of various phenolic substrates with diaryliodonium salts under different reaction conditions. This data is compiled from the literature to provide a comparative overview of the reaction's scope.

Entry	Phenol Substrate	Arylating Agent	Catalyst/ Conditions	Product	Yield (%)	Reference
1	2-Naphthol	Diphenyliodonium triflate	Metal-Free, Cs <sub>2</sub> CO <sub>3</sub> , DMF	2-Phenoxy-1-phenylnaphthalene	74	<a href="#">[1]</a> <a href="#">[2]</a>
2	Naphthalen-1-ol	Diphenyliodonium triflate	Metal-Free, Cs <sub>2</sub> CO <sub>3</sub> , DMF	1-Phenoxy-4-phenylnaphthalene	47	<a href="#">[1]</a> <a href="#">[2]</a>
3	3-Bromonaphthalen-2-ol	Diphenyliodonium triflate	Metal-Free, Cs <sub>2</sub> CO <sub>3</sub> , DMF	3-Bromo-2-phenoxy-1-phenylnaphthalene	72	<a href="#">[1]</a> <a href="#">[2]</a>
4	6-(4-fluorophenyl)naphthalen-2-ol	Diphenyliodonium triflate	Metal-Free, Cs <sub>2</sub> CO <sub>3</sub> , DMF	6-(4-fluorophenyl)-2-phenoxy-1-phenylnaphthalene	71	<a href="#">[1]</a> <a href="#">[2]</a>
5	Phenol	Aryl(2,4,6-trimethoxyphenyl)iodonium acetates	Metal-Free	Diaryl ether	Improved yields	<a href="#">[3]</a>
6	Phenols	Diphenyliodonium triflate	Cu <sub>2</sub> O (2 mol%)	Aryl Alkyl Ethers	High Yields	<a href="#">[4]</a> <a href="#">[5]</a>
7	4-Fluorophenol	(4-methoxyphenyl)(phenyl)iodonium	Metal-Free	4-Fluorophenoxymethane	~100 (NMR)	<a href="#">[6]</a>

onium

triflate

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## Experimental Protocols

### Protocol 1: Copper-Catalyzed Arylation of Phenol with Diphenyliodonium Iodide

This protocol describes a general procedure for the copper-catalyzed O-arylation of a phenol using **diphenyliodonium iodide**.

Materials:

- Phenol (1.0 mmol, 1.0 equiv)
- **Diphenyliodonium iodide** (1.2 mmol, 1.2 equiv)
- Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) (2.0 mmol, 2.0 equiv)
- N,N-Dimethylformamide (DMF), anhydrous (5 mL)
- Ethyl acetate
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl)
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel for column chromatography

Procedure:

- To a dry reaction vial equipped with a magnetic stir bar, add phenol (1.0 mmol), **diphenyliodonium iodide** (1.2 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2.0 mmol).

- Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen).
- Add anhydrous DMF (5 mL) via syringe.
- Stir the reaction mixture at 80 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction by adding saturated aqueous  $\text{NH}_4\text{Cl}$  (10 mL).
- Extract the aqueous layer with ethyl acetate (3 x 15 mL).
- Combine the organic layers and wash with water (2 x 10 mL) and brine (1 x 10 mL).
- Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the desired diaryl ether.

## Protocol 2: Metal-Free Arylation of Phenol with Diphenyliodonium Iodide

This protocol outlines a general procedure for the metal-free O-arylation of a phenol.

Materials:

- Phenol (1.0 mmol, 1.0 equiv)
- **Diphenyliodonium iodide** (1.1 mmol, 1.1 equiv)
- Cesium carbonate ( $\text{Cs}_2\text{CO}_3$ ) (2.0 mmol, 2.0 equiv)
- Dimethyl sulfoxide (DMSO), anhydrous (5 mL)
- Ethyl acetate

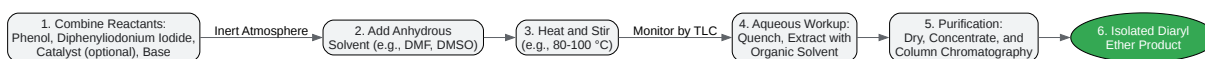
- Water
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography

#### Procedure:

- To a dry reaction vial with a magnetic stir bar, add phenol (1.0 mmol), **diphenyliodonium iodide** (1.1 mmol), and cesium carbonate (2.0 mmol).
- Add anhydrous DMSO (5 mL) to the vial.
- Stir the mixture at 100 °C for 6-12 hours, monitoring by TLC.
- After cooling to room temperature, dilute the reaction mixture with water (20 mL).
- Extract the product with ethyl acetate (3 x 20 mL).
- Combine the organic extracts and wash with water (2 x 15 mL) and brine (1 x 15 mL).
- Dry the organic phase over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and remove the solvent in vacuo.
- Purify the residue by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate) to yield the pure diaryl ether.

## Visualizations

### Experimental Workflow



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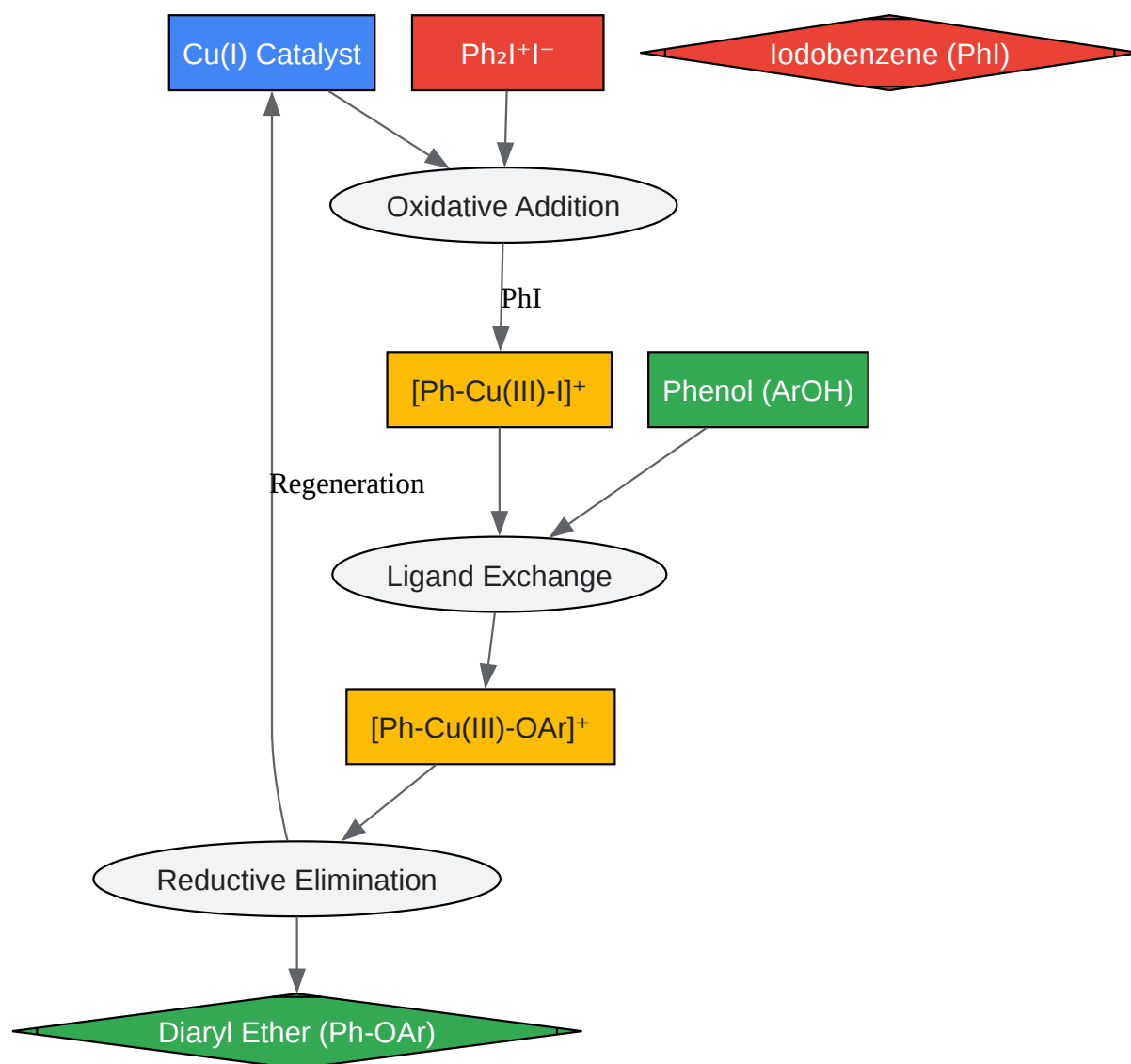
Caption: General experimental workflow for the arylation of phenols.

## Reaction Mechanisms

The arylation of phenols with diaryliodonium salts can proceed through different mechanisms depending on the reaction conditions.

Copper-Catalyzed Mechanism:

The copper-catalyzed reaction is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle.



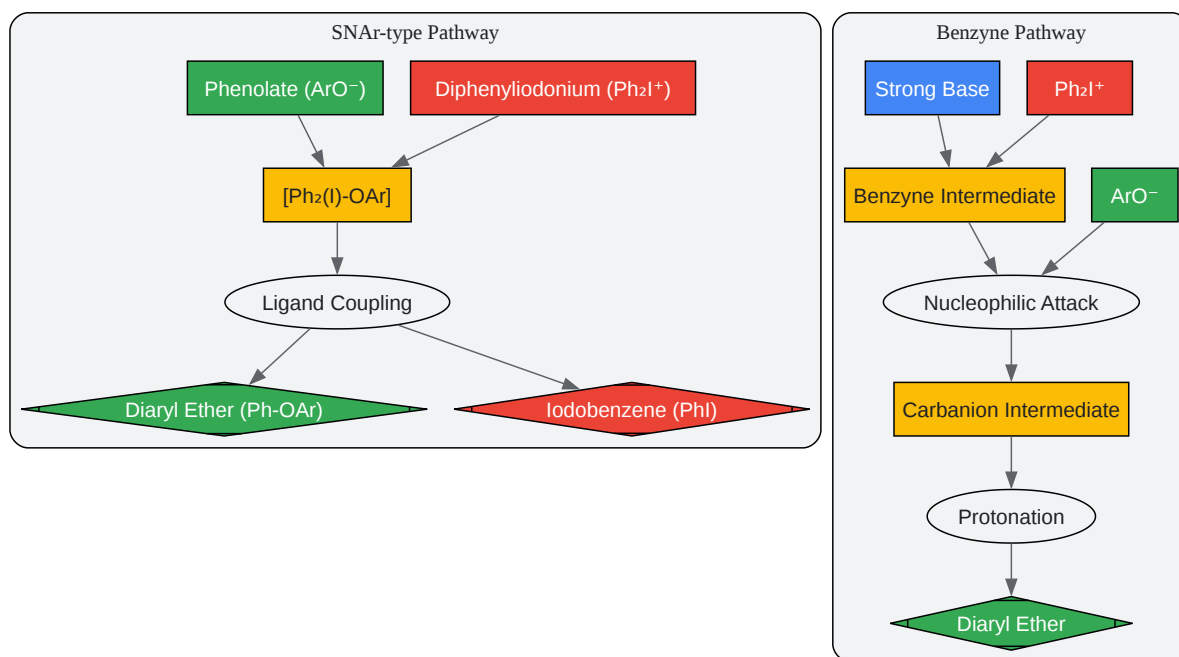
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Caption: Proposed catalytic cycle for copper-catalyzed O-arylation.

Metal-Free Mechanism:

Under metal-free conditions, the reaction can proceed via a nucleophilic aromatic substitution (S<sub>N</sub>Ar)-type mechanism or through the formation of a benzyne intermediate, particularly with

strong bases and high temperatures.[7]



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Caption: Plausible metal-free pathways for O-arylation.

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